3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol
Overview
Description
3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol is a chemical compound with potential applications in various scientific fields. This compound features a cyclobutyl ring with a hydroxyl group and an amino group attached to a propane-1,2-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of trans-2-hydroxycyclobutylamine with propane-1,2-diol under specific conditions. The reaction typically involves the use of catalysts and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it may serve as a precursor for bioactive compounds or as a tool in studying biological processes.
Medicine: Potential medical applications include its use as an intermediate in the synthesis of therapeutic agents or as a component in drug formulations.
Industry: In the industrial sector, it can be utilized in the production of specialty chemicals, coatings, and other materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl and amino groups can interact with biological molecules, influencing various biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1,2-propanediol
trans-2-Hydroxycyclobutylamine
Propane-1,2-diol
Uniqueness: 3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol is unique due to its specific structural features, which differentiate it from other similar compounds
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclobutyl]amino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-4-5(10)3-8-6-1-2-7(6)11/h5-11H,1-4H2/t5?,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDUBXVDRWJKR-JXBXZBNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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